His-Val

説明

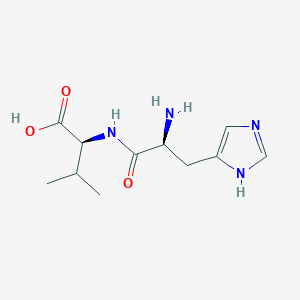

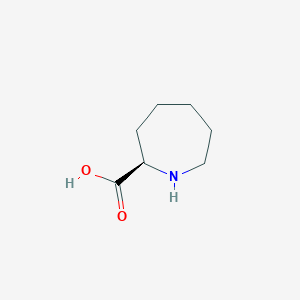

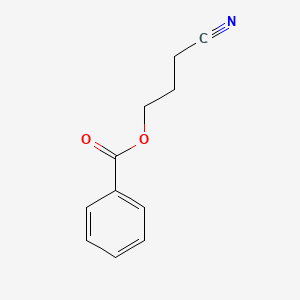

“His-Val” is a dipeptide formed from L-histidine and L-valine residues . It has a role as a metabolite .

Synthesis Analysis

The fructosylated dipeptide L-valyl-L-histidine (Fru-Val-His) and fructosylated L-valine (Fru-Val) were synthesized via a protected glucosone intermediate which was coupled to the primary amine of Val or Val-His, performing a reductive amination reaction .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H18N4O3 . The average mass is 254.286 Da and the mono-isotopic mass is 254.137894 Da .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 626.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It has 7 hydrogen bond acceptors, 5 hydrogen bond donors, and 6 freely rotating bonds .

科学的研究の応用

1. Role in Volcanic Activity Communication Systems

His-Val plays a critical role in the communication of volcanic activity. Potter et al. (2014) discuss the effectiveness of Volcanic Alert Level (VAL) systems in simplifying complex volcanic information. VAL systems, which are critical for decision-making in volcanic crises, require input from diverse end-users, including emergency managers and scientists. The study highlights the importance of social science methodologies in developing these systems, showcasing this compound's role in facilitating efficient communication and response during volcanic unrest and eruptions (Potter et al., 2014).

2. Insights in Information Technology

In the field of Information Technology, Lombardi et al. (2016) utilized the Val IT model to explore the relationship between IT and value creation. This model helps in the selection, implementation, and optimization of IT investments for long-term value creation. It emphasizes the connection between modern services in the knowledge economy and new technologies, indicating a significant application of this compound in the IT sector (Lombardi et al., 2016).

3. Understanding Protein Structure and Function

Qin et al. (1994) conducted a study on a genetically engineered human myoglobin where distal His and Val were replaced to assess their roles in providing hydrogen bonds to the coordinated ligand. This research in molecular biology demonstrates this compound's significance in understanding protein structure and function, particularly in ligand binding and the role of distal residues in proteins (Qin et al., 1994).

4. Standardization of Early Warning Systems

Fearnley et al. (2012) explored the standardization of the USGS Volcano Alert Level System (VALS). This research demonstrates the application of this compound in developing and standardizing early warning systems, particularly for volcanic hazards. The paper highlights the challenges and benefits of standardizing such systems, emphasizing the need for flexibility to accommodate local contingencies and stakeholder needs (Fearnley et al., 2012).

5. Genetic Factors in Cognitive Impairment

Ferrera et al. (2020) investigated the effects of COMT genotypes on working memory performance in fibromyalgia patients. The study found that patients with the Val/Val genotype exhibited significant working memory impairment. This application of this compound in genetic research provides valuable insights into the role of genetic factors in cognitive functioning and disorders (Ferrera et al., 2020).

6. Role in tRNA Synthesis and Operon Regulation

Cortese et al. (1974) discussed the pleiotropy of hisT mutants in tRNA synthesis. HisT mutants affect the regulation of leucine and isoleucine-valine operons, demonstrating this compound's role in genetic regulation and protein synthesis. This research underscores the importance of this compound in molecular genetics and biochemistry (Cortese et al., 1974).

7. Understanding Hemoglobin Function

Nagai et al. (1991) studied the role of proximal histidine, distal His, and E11 valine in hemoglobin ligand binding. This research sheds light on the molecular mechanisms of hemoglobin function and the significance of these amino acids in its structure and activity, highlighting another application of this compound in biochemical research (Nagai et al., 1991).

作用機序

Target of Action

It’s worth noting that peptides like his-val often interact with various cellular receptors or enzymes, influencing a range of biological processes .

Mode of Action

Peptides can interact with their targets in a variety of ways, including binding to receptors to trigger cellular responses or acting as substrates or inhibitors for enzymes .

Biochemical Pathways

Peptides can influence numerous biochemical pathways depending on their specific targets and modes of action .

Pharmacokinetics

Peptides generally have unique pharmacokinetic profiles influenced by factors such as their size, charge, hydrophobicity, and susceptibility to enzymatic degradation .

Result of Action

Peptides can have diverse effects at the molecular and cellular level, depending on their specific targets and modes of action .

Action Environment

Factors such as ph, temperature, and the presence of other biomolecules can potentially influence the action and stability of peptides .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-6(2)9(11(17)18)15-10(16)8(12)3-7-4-13-5-14-7/h4-6,8-9H,3,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDVBZICYBVQHB-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315425 | |

| Record name | L-Histidyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

76019-15-3 | |

| Record name | L-Histidyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76019-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Histidylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)

![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-ol](/img/structure/B3181300.png)

![[4-(2-Chlorophenyl)phenyl]methanamine](/img/structure/B3181312.png)